molecular formula C20H19ClN4O B2882061 N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251616-57-5

N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2882061
CAS No.: 1251616-57-5
M. Wt: 366.85
InChI Key: KDXPLWNCYVOJOT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The starting materials often include 3-chloroaniline, 7-methyl-1,8-naphthyridine, and pyrrolidine. The key steps may involve:

    Nucleophilic substitution: Reacting 3-chloroaniline with 7-methyl-1,8-naphthyridine under basic conditions.

    Amidation: Coupling the resulting intermediate with pyrrolidine in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the naphthyridine ring.

    Reduction: Reduction reactions could target the nitro group if present in derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new naphthyridine derivatives with potential biological activities.

Biology

In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

The compound could be investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-((3-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholin-1-yl)methanone
  • (4-((3-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone

Uniqueness

Compared to similar compounds, N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine may exhibit unique biological activities due to the presence of the pyrrolidine moiety, which can influence its binding affinity and selectivity towards specific molecular targets.

Properties

IUPAC Name

[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O/c1-13-7-8-16-18(24-15-6-4-5-14(21)11-15)17(12-22-19(16)23-13)20(26)25-9-2-3-10-25/h4-8,11-12H,2-3,9-10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXPLWNCYVOJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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